molecular formula C21H18FN3O B2836986 4-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrrole-2-carboxamide CAS No. 1219906-40-7

4-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrrole-2-carboxamide

Cat. No.: B2836986
CAS No.: 1219906-40-7
M. Wt: 347.393
InChI Key: CEPCYZMSOUTDIZ-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrrole-2-carboxamide is a novel synthetic compound designed for preclinical research, integrating two pharmaceutically significant heterocyclic scaffolds: indole and pyrrole. The indole nucleus is a prevalent structure in numerous biologically active molecules and FDA-approved drugs, particularly in oncology, where it is known to regulate key proteins and genes involved in cancer development . Indole-based compounds have demonstrated potent activity against a range of targets, including TRK, VEGFR, EGFR, and various intracellular pathways like PI3K/AKT/mTOR . Furthermore, the indole scaffold is fundamental to neurotransmitters and is a critical template in central nervous system (CNS) research, showing high affinity for targets like the serotonin transporter (SERT) and 5-HT1A receptor, which are pivotal in the development of antidepressant therapies . The strategic incorporation of a pyrrole ring, another nitrogen-containing heterocycle, and a 4-fluorophenyl group further enhances the molecular complexity and potential for targeted interaction. This compound is intended for investigative use in early-stage drug discovery, offering researchers a versatile chemical tool to probe new mechanisms of action, particularly in the realms of oncology and neuropharmacology. Its value lies in its potential to help overcome challenges such as drug resistance and to elucidate novel therapeutic pathways.

Properties

IUPAC Name

4-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O/c22-17-7-5-14(6-8-17)16-11-20(25-13-16)21(26)23-10-9-15-12-24-19-4-2-1-3-18(15)19/h1-8,11-13,24-25H,9-10H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEPCYZMSOUTDIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC(=CN3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrrole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole structure can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a halogenation reaction, where a phenyl ring is treated with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).

    Pyrrole Formation: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of an acid catalyst.

    Amide Bond Formation: The final step involves coupling the indole and fluorophenyl-pyrrole intermediates through an amide bond formation reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Oxidized indole derivatives

    Reduction: Reduced amide or pyrrole derivatives

    Substitution: Substituted fluorophenyl derivatives

Scientific Research Applications

4-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrrole-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity. The pyrrole carboxamide structure can facilitate interactions with proteins and nucleic acids, influencing cellular processes.

Comparison with Similar Compounds

Fluorophenyl-Substituted Analogs

  • 4-(4-Fluorobenzoyl)-N-(thienylmethyl)-1H-pyrrole-2-carboxamide (CAS 478078-63-6):
    This analog replaces the 4-fluorophenyl group with a 4-fluorobenzoyl moiety and substitutes the indole-ethyl chain with a thienylmethyl group. The molecular weight (328.36 g/mol) is lower than the target compound, likely due to the absence of the indole system. Such modifications may alter solubility and bioavailability .
  • 4-Butyryl-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide (CAS 1017437-76-1):
    A butyryl group replaces the fluorophenyl substituent, and the side chain is a furylmethyl group. This compound (MW: 264.30 g/mol) highlights the impact of hydrophobic substituents on physicochemical properties .

Indole-Containing Analogs

  • N-(2-(1H-Indol-3-yl)ethyl)-4-methylbenzamide (Compound 15): Replaces the pyrrole-2-carboxamide with a benzamide scaffold.
  • N-(2-(1H-Indol-3-yl)ethyl)-2-naphthamide (Compound 19):
    Incorporates a naphthalene ring, increasing aromatic surface area and lipophilicity (m.p. 193.2–195.0°C). Such modifications are often linked to improved receptor binding but may compromise solubility .

Modifications to the Carboxamide Side Chain

  • N-[2-(5-Methoxy-2-(phenylthio)-1H-indol-3-yl)ethyl]acetamide (Compound 21):
    Replaces the pyrrole-carboxamide with an acetamide group and introduces a phenylthio substituent on the indole ring. This compound (95% yield) emphasizes the role of sulfur-containing groups in modulating redox activity .
  • 4-(2,4-Dimethoxyphenyl)-N-(pyridin-2-yl)-1H-pyrrole-2-carboxamide (Compound 220):
    Substitutes the indole-ethylamine with a pyridine ring and adds dimethoxyphenyl groups. The molecular weight (529.59 g/mol) and polarity suggest distinct pharmacokinetic profiles compared to the target compound .

Kinase Inhibition

  • N-(2-(1H-Indol-3-yl)ethyl)-4-(imidazol-4-yl)pyridin-2-amine (Compound 151):
    Exhibits a pyrrole-to-imidazole substitution, with a molecular weight of 443.54 g/mol. Such analogs are reported as CK1δ inhibitors, highlighting the importance of heterocyclic diversity in kinase targeting .

GPCR Modulation

  • Compound 2B [(R)-methyl 2-(2-(1H-indol-3-yl)acetamido)-3-(1H-indol-3-yl)propionate] :
    Demonstrates exceptional binding energy (-30.54 kcal/mol) to GPR109A, surpassing nicotinic acid. This underscores the indole-ethylamide scaffold’s utility in GPCR interactions .

Anti-Biofilm Activity

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Reference
Target Compound C₂₁H₁₇FN₄O 368.39 4-Fluorophenyl, indole-ethylamide N/A -
4-(4-Fluorobenzoyl)-N-(thienylmethyl)-pyrrole C₁₇H₁₃FN₂O₂S 328.36 4-Fluorobenzoyl, thienylmethyl N/A
N-(2-Indol-3-yl-ethyl)-4-methylbenzamide C₁₈H₁₇N₂O 283.34 4-Methylbenzamide 126.8–128.2
Compound 151 (CK1δ inhibitor) C₂₅H₂₂FN₅S 443.54 Imidazole-pyridinamine 122

Q & A

Basic: What are the critical steps for synthesizing 4-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrrole-2-carboxamide?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Coupling Reactions : Amide bond formation between the pyrrole-2-carboxylic acid derivative and the 2-(1H-indol-3-yl)ethylamine moiety. This step often uses coupling agents like EDCI/HOBt in anhydrous tetrahydrofuran (THF) at 0–5°C to minimize side reactions .

Functional Group Protection : The indole nitrogen may require protection (e.g., with Boc groups) to prevent undesired reactivity during pyrrole ring formation .

Purification : Post-synthesis purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Characterization : Confirm structure using 1H^1H-NMR (e.g., aromatic protons at δ 7.2–7.8 ppm), 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) .

Basic: How is the molecular structure of this compound validated, and what are its key structural features?

Methodological Answer:
Validation relies on complementary analytical techniques:

  • X-ray Crystallography : Resolves the planar pyrrole ring, fluorophenyl group (C–F bond length ~1.35 Å), and indole-ethylamide side chain conformation. Disordered solvent molecules in the crystal lattice require careful refinement .
  • Spectroscopy :
    • 1H^1H-NMR: Distinct signals for indole NH (~δ 10.2 ppm), pyrrole NH (~δ 12.1 ppm), and fluorophenyl protons (doublets, 3JHF8.5Hz^3J_{H-F} \approx 8.5 \, \text{Hz}) .
    • IR: Stretching vibrations for amide C=O (~1650 cm1^{-1}) and N–H (~3300 cm1^{-1}) .
      Key Features : The fluorophenyl group enhances lipophilicity and metabolic stability, while the indole-ethylamide moiety facilitates hydrogen bonding with biological targets .

Advanced: How can researchers optimize reaction conditions to improve yield and purity?

Methodological Answer:
Optimization strategies include:

  • Solvent Screening : THF vs. DMF for amide coupling. THF reduces byproduct formation but may require lower temperatures (0–5°C) .
  • Catalyst Selection : Lewis acids (e.g., ZnCl₂) improve pyrrole ring formation efficiency by 15–20% compared to base-catalyzed methods .
  • Design of Experiments (DoE) : Use factorial designs to assess interactions between variables (e.g., temperature, stoichiometry). For example, a 23^3 factorial design identified optimal conditions: 1.2 equiv. coupling agent, 48 h reaction time, and 25°C .
  • In-line Analytics : Employ LC-MS to monitor reaction progress and detect intermediates, enabling real-time adjustments .

Advanced: How should researchers resolve contradictions between spectroscopic and crystallographic data?

Methodological Answer:
Contradictions often arise from dynamic vs. static structural features:

  • Dynamic NMR : Detect conformational flexibility (e.g., indole ring rotation) causing signal splitting in solution but averaged in crystallography .
  • DFT Calculations : Compare experimental 1H^1H-NMR shifts with computed values (e.g., using Gaussian09) to validate proposed tautomers or rotamers .
  • Variable-Temperature XRD : Resolve thermal motion artifacts in crystal structures that may misrepresent bond lengths or angles .
    Example : A reported discrepancy in pyrrole NH positioning was resolved by variable-temperature NMR, confirming a temperature-dependent equilibrium between two conformers .

Advanced: What methodologies are used to study interactions with biological targets?

Methodological Answer:
Mechanistic studies employ:

Molecular Docking : Predict binding poses with enzymes (e.g., kinase targets) using AutoDock Vina. Key interactions include π-π stacking between the indole ring and tyrosine residues, and hydrogen bonding with the amide carbonyl .

Surface Plasmon Resonance (SPR) : Quantify binding affinity (KDK_D) in real-time. For example, SPR revealed a KDK_D of 120 nM for interaction with tubulin, suggesting antitubulin activity .

Enzyme Inhibition Assays : Measure IC50_{50} values under varying pH and ionic strength. Pre-incubation with NADPH (for CYP450 interactions) or ATP (for kinase targets) identifies cofactor dependencies .

Advanced: How does fluorination at the phenyl ring influence the compound’s physicochemical properties?

Methodological Answer:
Fluorination impacts:

  • Lipophilicity : LogP increases by ~0.5 units (measured via shake-flask method), enhancing membrane permeability .
  • Metabolic Stability : Microsomal assays (human liver microsomes) show 40% reduction in clearance compared to non-fluorinated analogs due to decreased CYP2D6-mediated oxidation .
  • Electronic Effects : 19F^{19}F-NMR chemical shifts (δ ~ -115 ppm) indicate electron-withdrawing effects, stabilizing the pyrrole ring’s electron-deficient π-system .

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